molecular formula C20H14ClF3N2O2 B2955223 1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-86-2

1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

Número de catálogo: B2955223
Número CAS: 338754-86-2
Peso molecular: 406.79
Clave InChI: DJIUUWQBEBSWSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 3-chlorobenzyl group at position 1 of the dihydropyridine ring and an amide-linked 3-(trifluoromethyl)phenyl substituent at position 2.

Propiedades

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-15-6-1-4-13(10-15)12-26-9-3-8-17(19(26)28)18(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIUUWQBEBSWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares a core 2-oxo-1,2-dihydropyridinecarboxamide scaffold with several analogs, but differences in substituents critically influence physicochemical properties and bioactivity. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 1-(4-(Trifluoromethyl)benzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide () Key Difference: The benzyl group at position 1 is substituted with a para-trifluoromethyl (CF₃) group instead of meta-chloro (Cl). The para-substitution may also alter molecular planarity, affecting binding to flat enzymatic pockets .
  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () Key Difference: The benzyl group is absent; instead, a bromo-methylphenyl group is attached via the amide. Impact: The bromine atom increases molecular weight (MW: ~340 vs. The absence of a benzyl group reduces steric bulk, possibly enhancing membrane permeability .

Functional Group Modifications

  • 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()

    • Key Difference : A 4-methylbenzyl group replaces the 3-chlorobenzyl.
    • Impact : The methyl group is electron-donating, which may decrease the compound’s electrophilicity compared to the chloro analog. This could reduce reactivity in covalent binding mechanisms but improve solubility (logP reduction) .
  • N,N-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide ()

    • Key Difference : The amide nitrogen is dimethylated instead of being linked to a phenyl group.
    • Impact : Dimethylation eliminates hydrogen-bonding capability at the amide NH, reducing interactions with targets like proteases or kinases. However, it increases lipophilicity (predicted logP: ~2.5 vs. ~3.5 for the target compound), favoring blood-brain barrier penetration .

Structural Complexity and Hybrid Systems

  • 2-oxo-N-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)phenyl)-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide () Key Difference: A purine-thp moiety is appended to the amide-linked phenyl group. Impact: The purine addition introduces a heterocyclic motif capable of π-π stacking or adenosine receptor targeting. This hybrid structure significantly increases MW (~580 vs. ~388) and complexity, likely limiting oral bioavailability but enhancing specificity for nucleotide-binding proteins .

Tabulated Comparison of Key Properties

Compound Name Substituent Variations Molecular Weight Key Properties/Data References
1-(3-Chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide 3-Cl-benzyl, 3-CF₃-phenylamide ~388 N/A (predicted high lipophilicity)
1-(4-CF₃-benzyl)-2-oxo-N-(3-pyridinyl) analog 4-CF₃-benzyl, 3-pyridinylamide 386.36 Higher metabolic stability due to para-CF₃
N-(3-Bromo-2-methylphenyl) analog Bromo-methylphenylamide, no benzyl ~340 Dihedral angle: 8.38° (planar), centrosymmetric dimers via N–H∙∙∙O bonds
N,N-Dimethyl-2-oxo-1-[3-CF₃-benzyl] analog Dimethylamide, 3-CF₃-benzyl 324.3 Predicted density: 1.321 g/cm³; boiling point: 489.1°C
1-(4-Me-benzyl)-2-oxo-N-[3-CF₃-phenyl] analog 4-Me-benzyl 386.36 Improved solubility vs. chloro analog

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.